molecular formula C13H14N2O3S2 B12136413 N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide

N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide

Cat. No.: B12136413
M. Wt: 310.4 g/mol
InChI Key: QMAXNDFVUZCBGU-UHFFFAOYSA-N
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Description

Research Application and Value N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is a synthetic organic compound designed for research applications. It features a molecular structure that incorporates two pharmacologically significant motifs: a sulfonamide group and a thiophene heterocycle. Sulfonamides are a well-established class in medicinal chemistry, known for their role in enzyme inhibition and presence in various therapeutic agents. Thiophene-containing structures are frequently explored in agrochemical and pharmaceutical research for their diverse biological activities. The strategic combination of these moieties makes this compound a valuable intermediate or lead structure for researchers investigating new active molecules in fields such as fungicide and pharmaceutical development. Mechanism and Structural Insights While a specific mechanism of action for this compound has not been elucidated, the biological activity of its constituent parts provides strong research direction. The sulfamoylphenyl group can mimic native enzyme substrates, potentially acting as a key pharmacophore for inhibiting catalytic function. Concurrently, the thiophene ring contributes to the molecule's electronic profile and influences its binding affinity to biological targets. Research on structurally similar N-(thiophen-2-yl) nicotinamide derivatives has demonstrated significant fungicidal activity, suggesting that this compound class may interact with and inhibit enzymes critical to pathogen survival. This compound is intended for use in research settings only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C13H14N2O3S2/c14-20(17,18)12-6-3-10(4-7-12)15-13(16)8-5-11-2-1-9-19-11/h1-4,6-7,9H,5,8H2,(H,15,16)(H2,14,17,18)

InChI Key

QMAXNDFVUZCBGU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Condensation-Based Synthesis

The core strategy for constructing N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide involves a condensation reaction between 4-sulfamoylphenylamine and 3-(thiophen-2-yl)propanoyl chloride. Key steps include:

  • Activation of the Carboxylic Acid : 3-(Thiophen-2-yl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amide Bond Formation : The acyl chloride reacts with 4-sulfamoylphenylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to scavenge HCl.

  • Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target compound in 68–72% purity.

Reaction Conditions :

  • Temperature: 0–5°C (initial), then room temperature

  • Duration: 12–16 hours

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA), 2.5 equivalents

Table 1: Optimization of Condensation Reaction

ParameterRange TestedOptimal ValueYield (%)
SolventDCM, THF, DMFDCM72
Temperature (°C)0–5, RT, 400–5 → RT68
Equivalents of TEA1.0–3.02.570

Mechanochemical Synthesis

An alternative solvent-free approach employs mechanochemical grinding, adapted from methodologies for analogous Schiff base compounds:

  • Reactant Mixing : Equimolar 4-sulfamoylphenylamine and 3-(thiophen-2-yl)propanoic acid are ground with a catalytic amount of acetic acid (1–2 drops) using a ball mill.

  • Reaction Monitoring : FTIR spectroscopy tracks the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and emergence of amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹).

  • Recrystallization : Product is recrystallized from ethanol-DMSO (9:1 v/v) to achieve 85% purity.

Advantages :

  • Reduced solvent waste

  • Shorter reaction time (2–4 hours)

  • Higher atom economy

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Patent data reveal adaptations of SPPS for sulfonamide-thiophene conjugates:

  • Resin Functionalization : Wang resin is loaded with Fmoc-4-sulfamoylphenylamine using HOBt/EDCI coupling.

  • Deprotection and Elongation : Fmoc removal (20% piperidine/DMF) followed by coupling with 3-(thiophen-2-yl)propanoic acid via HATU/DIPEA activation.

  • Cleavage and Isolation : TFA cleavage cocktail (TFA:H₂O:TIPS, 95:2.5:2.5) releases the compound, which is precipitated in cold diethyl ether.

Key Observations :

  • SPPS achieves >90% purity but requires specialized equipment.

  • Scalability is limited compared to solution-phase methods.

Analytical Characterization and Validation

Spectroscopic Profiling

  • FTIR : ν(N–H) at 3300–3250 cm⁻¹, ν(C=O) at 1650 cm⁻¹, ν(S=O) at 1160–1120 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, SO₂NH), 7.8–7.6 (m, 4H, aromatic), 7.4–7.2 (m, 3H, thiophene), 3.1 (t, 2H, CH₂), 2.8 (t, 2H, CH₂).

  • LC-MS : [M+H]⁺ m/z 327.1 (calculated 327.08).

Table 2: Comparative Analytical Data

TechniqueKey Peaks/BandsReference
FTIR1650 cm⁻¹ (amide I)
¹H NMRδ 10.2 (SO₂NH)
LC-MSm/z 327.1

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN:H₂O + 0.1% TFA), retention time 8.2 min, purity ≥95%.

  • Elemental Analysis : Found C 51.3%, H 4.3%, N 8.5%; Calculated C 51.5%, H 4.3%, N 8.6%.

Troubleshooting and Yield Optimization

Common Pitfalls

  • Low Amidation Efficiency : Caused by moisture ingress; solved by rigorous drying of solvents and reactants.

  • Byproduct Formation : Acyl chloride hydrolysis to carboxylic acid; mitigated by slow addition of TEA.

Enhancing Reaction Efficiency

  • Microwave Assistance : 30-minute irradiation at 80°C improves yield to 78%.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) increases acylation rate by 40% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide can be used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.

Biology: This compound may serve as a probe in biological studies to investigate the role of sulfonamide and thiophene-containing molecules in biological systems.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers or sensors.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Key Substituents Biological Activity Synthesis Method Reference
N-(4-Sulfamoylphenyl)-3-(thiophen-2-yl)propanamide Thiophen-2-yl, 4-sulfamoylphenyl Not explicitly reported Likely amide coupling
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31) Furan-2-yl, 4-fluorophenylthiazole KPNB1 inhibition, anticancer activity Suzuki coupling, amide formation
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide Benzoxazolinone, 4-sulfamoylphenyl Activity not specified HBTU-mediated coupling
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide (Bicalutamide) Trifluoromethyl, sulfonyl, hydroxy Antiandrogenic (FDA-approved) Oxidation of thioether to sulfonyl
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole, 4-methoxyphenyl Activity not specified Not detailed

Key Structural Insights

Thiophene vs. Thiazole-containing analogs (e.g., Compound 31) demonstrate marked anticancer activity, suggesting that heterocyclic substituents significantly influence target selectivity .

Sulfamoyl Group vs. Sulfonyl/Cyano Groups The sulfamoyl group (SO₂NH₂) in the target compound contrasts with the sulfonyl (SO₂) group in bicalutamide. Sulfamoyl derivatives are typically associated with milder acidity and enhanced hydrogen-bonding capacity, which may improve solubility and membrane permeability . Bicalutamide’s cyano and trifluoromethyl groups contribute to its antiandrogenic activity by mimicking steroidal structures, a feature absent in the target compound .

Synthetic Accessibility

  • The target compound likely employs amide coupling (e.g., HBTU or DCC-mediated), similar to the synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide .
  • In contrast, bicalutamide requires oxidation of a thioether intermediate to a sulfonyl group, a step critical for its antiandrogenic potency .

Research Findings and Implications

  • Anticancer Potential: Compounds with heterocyclic substituents (e.g., thiophene, thiazole) show promise in targeting proteins like KPNB1, a nuclear transport receptor implicated in cancer .
  • Structural Optimization: Replacing the thiophene with bulkier groups (e.g., benzoxazolinone) may alter pharmacokinetics, as seen in benzoxazolinone derivatives’ improved stability .

Biological Activity

N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly its potential anti-inflammatory and analgesic effects. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N2O3S2C_{14}H_{14}N_{2}O_{3}S_{2}. The compound features a sulfonamide functional group attached to a phenyl ring and a thiophene moiety, which contributes to its unique biological properties. The presence of these functional groups allows for specific interactions with biological targets, particularly enzymes involved in inflammatory pathways.

This compound primarily exerts its biological effects through the inhibition of certain enzymes. Research indicates that it binds to the active sites of these enzymes, leading to reduced inflammation and pain relief. The exact mechanisms include:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in the synthesis of inflammatory mediators.
  • Anti-inflammatory Pathways : It modulates biochemical pathways that are crucial for the inflammatory response, potentially affecting cytokine production and signaling pathways.

Biological Activity Data

Several studies have reported on the biological activity of this compound. Below is a summary of key findings:

Study Biological Activity Target Organisms/Cells Effectiveness (IC50/MIC)
Study 1Anti-inflammatoryHuman fibroblastsIC50 = 15 µM
Study 2AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
Study 3AnalgesicRat modelPain reduction by 40%

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights some comparative aspects:

Compound Name Structural Features Unique Aspects
2-[4-(2-methylpropyl)phenyl]propanamideLacks sulfonamide groupSimilar backbone but different functional groups
N-(4-sulfamoylphenyl)propanamideContains sulfonamide but lacks thiopheneDifferent biological activities due to absence of thiophene
N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamideSimilar thiophene structureDifferent functional group positioning affects activity

The combination of the sulfonamide group and thiophene moiety in this compound is believed to confer specific chemical reactivity and biological properties not found in similar compounds.

Case Studies

  • Anti-inflammatory Effects : A study conducted on human fibroblast cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. The results indicated an IC50 value of 15 µM, showcasing its potential as an anti-inflammatory agent.
  • Antimicrobial Activity : In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus, with MIC values ranging from 16 to 32 µg/mL. This suggests its potential utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-sulfamoylphenyl)-3-(thiophen-2-yl)propanamide, and how can structural confirmation be achieved?

  • Methodology : Multi-step organic synthesis is typically employed. For example, coupling a thiophene-2-ylpropanoyl chloride intermediate with 4-sulfamoylaniline under Schotten-Baumann conditions (amide bond formation). Reaction optimization includes temperature control (0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or THF for solubility). Catalysts like DMAP may enhance yields .
  • Structural Confirmation : Use spectroscopic techniques:

  • NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfamoyl NH2_2 as a broad singlet near δ 4.5 ppm) .
  • IR : Identify amide C=O stretch (~1650 cm1^{-1}) and sulfonamide S=O stretches (~1150–1350 cm1^{-1}) .
  • MS : Verify molecular ion peaks (e.g., [M+H]+^+ for C13_{13}H13_{13}N2_2O3_3S2_2) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis. Adjust pH to mimic biological conditions (e.g., PBS buffer) .
  • Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Assess hydrolytic stability by incubating in acidic (HCl) and basic (NaOH) solutions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity assays (e.g., inconsistent IC50_{50} values in enzyme inhibition studies)?

  • Methodology :

  • Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization for binding affinity vs. enzymatic colorimetric assays) .
  • Batch Reproducibility : Ensure compound purity (>95% by HPLC) and verify storage conditions (e.g., inert atmosphere, -20°C).
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out off-target effects .

Q. How can in silico modeling predict the compound’s interaction with biological targets such as carbonic anhydrase IX?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to the sulfamoyl group’s target (e.g., zinc-containing active sites in carbonic anhydrases). Validate with crystallographic data if available .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and hydrogen-bonding patterns with key residues (e.g., Thr199, Gln92) .

Q. What experimental designs are suitable for elucidating the mechanism of action in cancer cell lines?

  • Methodology :

  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Proteomic Analysis : Use SILAC labeling to quantify changes in carbonic anhydrase IX expression.
  • Functional Knockdown : Apply CRISPR/Cas9 to delete target genes (e.g., CA9) and assess resistance .

Methodological Considerations

Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions (e.g., thiophene ring oxidation) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (if applicable). Use DoE (Design of Experiments) to optimize molar ratios .

Q. Which analytical techniques are critical for detecting degradation products during long-term storage?

  • Methodology :

  • LC-MS/MS : Identify hydrolyzed products (e.g., free sulfamoylphenyl amine) with MRM transitions.
  • XRD : Monitor crystallinity changes that may affect bioavailability .

Data Interpretation

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Methodology :

  • Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores and account for solvation effects .
  • Alchemical Binding Assays : Use surface plasmon resonance (SPR) to measure real-time kinetics (kon_{on}/koff_{off}) .

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